molecular formula C60H46N4 B2379167 N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine CAS No. 209980-53-0

N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine

Cat. No.: B2379167
CAS No.: 209980-53-0
M. Wt: 823.056
InChI Key: XOYZGLGJSAZOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine is an organic compound with the molecular formula C60H46N4. It is known for its unique optoelectronic properties, making it a valuable material in various scientific and industrial applications. This compound is characterized by its solid-state form, which can range from white to orange to green powder or crystals .

Biochemical Analysis

Biochemical Properties

It is known that it is electron-rich , which suggests that it could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context

Cellular Effects

Given its use in OLED devices , it may have potential effects on cellular processes related to electron transport and energy production

Molecular Mechanism

It is known to be electron-rich , suggesting that it may interact with other molecules through electron donation or acceptance

Metabolic Pathways

Given its electron-rich nature , it may potentially interact with various enzymes or cofactors, affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine typically involves a multi-step process. One common method includes the use of a double Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 4-(N,N-diphenylamino)phenylboronic acid with a suitable halogenated aromatic compound under the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine stands out due to its balanced optoelectronic properties, making it highly effective in both electron-donating and accepting roles. This balance is crucial for its performance in devices like OLEDs and photovoltaic cells .

Properties

IUPAC Name

1-N,1-N,4-N-triphenyl-4-N-[4-[4-(N-[4-(N-phenylanilino)phenyl]anilino)phenyl]phenyl]benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H46N4/c1-7-19-49(20-8-1)61(50-21-9-2-10-22-50)57-39-43-59(44-40-57)63(53-27-15-5-16-28-53)55-35-31-47(32-36-55)48-33-37-56(38-34-48)64(54-29-17-6-18-30-54)60-45-41-58(42-46-60)62(51-23-11-3-12-24-51)52-25-13-4-14-26-52/h1-46H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYZGLGJSAZOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H46N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.